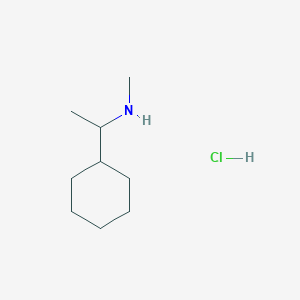

(1-Cyclohexylethyl)(methyl)amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-cyclohexyl-N-methylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N.ClH/c1-8(10-2)9-6-4-3-5-7-9;/h8-10H,3-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNUQTVMNDXSRCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCC1)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of (1-Cyclohexylethyl)(methyl)amine hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Cyclohexylethyl)(methyl)amine hydrochloride, also known as N,α-dimethylcyclohexaneethanamine hydrochloride, is a synthetic amine of significant interest due to its structural analogy to sympathomimetic agents such as methamphetamine and propylhexedrine. This guide provides a detailed examination of its chemical structure, physicochemical properties, synthesis, and analytical characterization. By synthesizing data from established chemical principles and information on structurally related compounds, this document aims to serve as a foundational resource for professionals engaged in pharmaceutical research and development. It offers insights into the compound's expected spectroscopic profile, potential pharmacological activity, and the methodologies required for its accurate identification and quantification.

Chemical Identity and Physicochemical Properties

(1-Cyclohexylethyl)(methyl)amine is a secondary amine featuring a chiral center at the alpha-carbon, resulting in (R)- and (S)-enantiomers. The hydrochloride salt is the common form used in laboratory settings to improve stability and aqueous solubility.

Structural and Molecular Data

The core structure consists of a cyclohexyl ring attached to an ethyl group, which is further substituted with a methylamino group at the alpha position.

Figure 1: 2D structure of the free base and its conversion to the hydrochloride salt.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference(s) |

| IUPAC Name | This compound | N/A |

| Synonyms | N,α-Dimethylcyclohexaneethanamine HCl | [1] |

| CAS Number | 15908-02-8 (for free base) | [2] |

| Molecular Formula | C₉H₂₀ClN | [3] |

| Molecular Weight | 177.72 g/mol | Derived from free base[3] |

| Appearance | Expected to be a white to off-white crystalline solid | Based on similar amine hydrochlorides[4][5] |

| Solubility | Expected to be soluble in water and lower-order alcohols (e.g., methanol, ethanol) | General property of amine salts[5][6] |

| Melting Point | Not specifically reported; related compounds like 1-methyl-cyclohexylamine hydrochloride melt at 178-183 °C. | [4] |

Synthesis and Purification

The most logical and widely applicable method for synthesizing (1-Cyclohexylethyl)(methyl)amine is through reductive amination. This well-established reaction involves the condensation of a ketone with an amine to form an imine, which is then reduced to the corresponding amine.

Synthetic Workflow: Reductive Amination

The synthesis begins with 1-cyclohexylpropan-2-one (cyclohexylacetone) and methylamine. The use of a suitable reducing agent is critical for the efficiency of the second step.

Figure 2: Reductive amination workflow for the synthesis of the target compound.

Experimental Protocol (Generalized)

-

Imine Formation: To a solution of 1-cyclohexylpropan-2-one in a suitable solvent (e.g., methanol), add a solution of methylamine. The reaction is typically stirred at room temperature. The pH is often adjusted to a mildly acidic condition (pH 5-6) to facilitate imine formation.

-

Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is added portion-wise to the reaction mixture. Sodium cyanoborohydride is preferred as it is selective for the iminium ion over the ketone starting material. The reaction is monitored by a suitable technique (e.g., TLC or GC-MS) until the starting material is consumed.

-

Work-up and Isolation (Free Base): The reaction is quenched, and the solvent is removed under reduced pressure. The residue is taken up in water and basified (e.g., with NaOH) to deprotonate the amine. The aqueous layer is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated to yield the crude free base.

-

Salt Formation: The crude free base is dissolved in a non-polar solvent like diethyl ether. A solution of HCl in ether (or gaseous HCl) is added dropwise with stirring. The hydrochloride salt, being insoluble in the non-polar solvent, will precipitate out.

-

Purification: The precipitated solid is collected by filtration, washed with cold diethyl ether to remove any unreacted starting materials or byproducts, and dried under vacuum to yield the purified this compound.

Spectroscopic and Analytical Characterization

Definitive identification of the compound requires a suite of spectroscopic techniques. While specific spectra for this exact compound are not widely published, its expected profile can be accurately predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Features

| Technique | Expected Characteristics |

| ¹H NMR | Signals for the cyclohexyl protons (broad multiplets, ~0.8-2.0 ppm), a doublet for the α-methyl group (~1.1-1.3 ppm), a multiplet for the α-methine proton (~2.5-3.0 ppm), and a singlet for the N-methyl group (~2.4-2.7 ppm). The N-H proton of the ammonium salt will appear as a broad singlet at a downfield chemical shift and may exchange with D₂O.[7] |

| ¹³C NMR | Distinct signals for the cyclohexyl carbons, the α-carbon (~55-65 ppm), the α-methyl carbon (~15-20 ppm), and the N-methyl carbon (~30-35 ppm). |

| FT-IR | A broad absorption band in the 2700-3000 cm⁻¹ range characteristic of a secondary ammonium salt (N-H stretch). Aliphatic C-H stretching bands just below 3000 cm⁻¹. |

| Mass Spec. (EI) | The mass spectrum of the free base would show a molecular ion peak (M⁺) at m/z 141. Key fragmentation would likely involve the loss of the methyl group or cleavage at the Cα-Cβ bond, leading to a prominent base peak.[8][9] |

Chromatographic Analysis

For purity assessment and quantification in complex matrices, chromatographic methods are indispensable.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: The hydrochloride salt is typically converted back to the free base via basification and liquid-liquid extraction into a volatile organic solvent.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-1ms or DB-5ms).

-

Injector: Split/splitless inlet, typically at 250 °C.

-

Oven Program: A temperature gradient from ~60 °C to 280 °C to ensure elution and separation.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Detection: Full scan mode for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity.

-

Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This technique is highly sensitive and suitable for analysis in biological fluids.

-

Sample Preparation: Protein precipitation or solid-phase extraction (SPE) is used to clean up biological samples.

-

LC Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient elution using water and acetonitrile, both containing an acidic modifier like formic acid to promote protonation of the analyte.

-

-

MS/MS Conditions:

Pharmacological and Toxicological Profile (Inferred)

Postulated Mechanism of Action

The compound is a structural analog of methamphetamine, where the phenyl ring is replaced by a cyclohexyl group. It is also closely related to propylhexedrine (N,α-dimethylcyclohexaneethanamine).[13] These parent compounds are known to act as sympathomimetic agents, primarily by triggering the release and inhibiting the reuptake of monoamine neurotransmitters like dopamine, norepinephrine, and serotonin. The substitution of a cyclohexyl ring for the phenyl ring generally reduces potency at central nervous system targets but may retain or enhance peripheral activity. Therefore, this compound is likely to possess stimulant and vasoconstrictive properties.

Safety and Handling

Based on safety data for related amine hydrochlorides and cyclohexylamine derivatives, the compound should be handled with appropriate precautions.

-

Hazards: Expected to be harmful if swallowed, in contact with skin, or if inhaled.[14][15] May cause skin irritation and serious eye damage.[15][16]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[14]

-

Storage: Store in a tightly sealed container in a cool, dry place. The compound may be hygroscopic.[5][6]

Conclusion

This compound is a compound with a well-defined chemical structure whose properties can be largely inferred from established chemical principles and data on its close analogs. This guide has detailed its identity, a robust synthetic pathway via reductive amination, and the expected outcomes of modern analytical techniques for its characterization. While direct pharmacological data is scarce, its structural relationship to known stimulants provides a logical starting point for further investigation. The protocols and data presented here offer a comprehensive foundation for scientists and researchers to build upon in their work with this and related molecules.

References

-

American Elements. (n.d.). amine. Retrieved from [Link]

- Safety Data Sheet. (n.d.). Cyclohexylamine.

-

PubChem. (n.d.). amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (-)-1-Cyclohexylethylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemical-register.com. (n.d.). methylamine hydrochloride. Retrieved from [Link]

- Fisher Scientific. (2009). Safety Data Sheet: N-Methylcyclohexylamine.

- Angene Chemical. (2021). Safety Data Sheet: (1-(Methoxymethyl)cyclopentyl)methanamine hydrochloride.

-

PubChem. (n.d.). 1-Cyclohexylethylamine. National Center for Biotechnology Information. Retrieved from [Link]

- Planinšek Parfant, T., Skube, T., & Roškar, R. (2024). A robust analytical method for simultaneous quantification of 13 low-molecular-weight N-Nitrosamines in various pharmaceuticals based on solid phase extraction and liquid chromatography coupled to high-resolution mass spectrometry. European Journal of Pharmaceutical Sciences, 192, 106633.

- Merck Millipore. (n.d.). Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter.

- Sigma-Aldrich. (2023). Safety Data Sheet.

-

Chemsrc. (2025). Methylamine hydrochloride. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine. Retrieved from [Link]

- Google Patents. (n.d.). EP0781750A2 - Asymmetric synthesis of alpha-cycloalkylalkyl substituted methanamines.

-

PubChem. (n.d.). 1-cyclohexyl-N-methylethanamine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). US20080293971A1 - A Process for the Preparation of R-(-)-N, Alpha-Dimethylphenethylamine (Levmethamfetamine) or S-(+).

-

NIST. (n.d.). Cyclohexanamine, N-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

- ResearchGate. (2025). Development of an Analytical Method for Quantifying Nitrosamine Impurities in Metformin Using Liquid Chromatography-Mass Spectrometry.

Sources

- 1. N,alpha-dimethylcyclohexaneethylamine | 101-40-6 [chemicalbook.com]

- 2. 1-cyclohexyl-N-methylethanamine | C9H19N | CID 15194968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. [(1S)-1-cyclohexylethyl](methyl)amine | C9H19N | CID 15194969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Methyl-cyclohexylamine hydrochloride | 89854-70-6 [chemicalbook.com]

- 5. CAS 593-51-1: Methylamine hydrochloride | CymitQuimica [cymitquimica.com]

- 6. fishersci.se [fishersci.se]

- 7. Cyclohexylamine hydrochloride(4998-76-9) 1H NMR spectrum [chemicalbook.com]

- 8. 1-Cyclohexylethylamine | C8H17N | CID 110733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Trimethylamine, 1-cyclohexyl- [webbook.nist.gov]

- 10. A robust analytical method for simultaneous quantification of 13 low-molecular-weight N-Nitrosamines in various pharmaceuticals based on solid phase extraction and liquid chromatography coupled to high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

- 12. researchgate.net [researchgate.net]

- 13. CAS 1007-33-6: Cyclohexaneethanamine, N,α-dimethyl-, hydro… [cymitquimica.com]

- 14. files.dep.state.pa.us [files.dep.state.pa.us]

- 15. angenechemical.com [angenechemical.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Molecular weight and formula of (1-Cyclohexylethyl)(methyl)amine HCl

The following technical guide details the physicochemical characterization, synthesis, and structural properties of (1-Cyclohexylethyl)(methyl)amine Hydrochloride . This monograph is designed for researchers and drug development professionals requiring precise data for SAR (Structure-Activity Relationship) studies and synthetic planning.

Systematic Identification & Physicochemical Profiling

Executive Summary

(1-Cyclohexylethyl)(methyl)amine HCl (also designated as N-methyl-1-cyclohexylethanamine hydrochloride) is a secondary amine salt serving as a critical chiral building block in pharmaceutical synthesis. Structurally, it represents the saturated analog of N-methyl-1-phenylethylamine and is a lower homolog of the sympathomimetic agent propylhexedrine. Its lipophilic cyclohexyl moiety combined with a secondary amine functionality makes it a valuable scaffold for modulating blood-brain barrier (BBB) permeability in neuroactive drug design.

Chemical Identity & Nomenclature[1][2][3][4][5]

| Parameter | Technical Specification |

| IUPAC Name | N-methyl-1-cyclohexylethanamine hydrochloride |

| Common Synonyms | (1-Cyclohexylethyl)(methyl)amine HCl; amine HCl (for S-isomer); N-methyl-alpha-methylcyclohexanemethanamine HCl |

| CAS Number (HCl) | 1782290-39-4 |

| CAS Number (Free Base) | 15908-02-8 (racemic); 138785-57-6 (S-isomer) |

| Molecular Formula | C₉H₂₀ClN |

| SMILES (Free Base) | CC(C1CCCCC1)NC |

| InChI Key | HMJRHWDZXQWZRU-UHFFFAOYSA-N |

Molecular Weight & Formula Analysis

The molecular weight calculations are derived from standard atomic weights (IUPAC 2021).

Hydrochloride Salt (C₉H₂₀ClN)

-

Exact Mass: 177.1284 u

-

Molar Mass: 177.71 g/mol [1]

-

Composition:

-

(1-Cyclohexylethyl)(methyl)amine cation (

): 142.26 g/mol -

Chloride anion (

): 35.45 g/mol

-

Free Base (C₉H₁₉N)

-

Molar Mass: 141.26 g/mol [2]

-

Physical State: Colorless to pale yellow oil (at RT).

-

pKa (Calculated): ~10.5 (Typical for secondary alkylamines), indicating the HCl salt is stable and solid at room temperature.

Synthetic Methodology

The synthesis of (1-Cyclohexylethyl)(methyl)amine typically proceeds via Reductive Amination or Catalytic Hydrogenation . The reductive amination route is preferred for laboratory-scale synthesis due to milder conditions and high atom economy.

Primary Route: Reductive Amination

This protocol utilizes Acetylcyclohexane (Methyl cyclohexyl ketone) as the precursor. The ketone is condensed with methylamine to form an imine intermediate, which is subsequently reduced in situ.

Reagents:

-

Precursor: Acetylcyclohexane (CAS 823-76-7)

-

Amine Source: Methylamine (33% in EtOH or THF)

-

Reductant: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (

). -

Solvent: Dichloroethane (DCE) or Methanol.

Mechanism:

-

Imine Formation: Nucleophilic attack of methylamine on the ketone carbonyl.

-

Protonation: Acid-catalyzed activation of the imine.

-

Hydride Transfer: Irreversible reduction of the iminium ion to the secondary amine.

Visualization of Synthetic Pathway

Figure 1. Reductive amination pathway from Acetylcyclohexane to the target HCl salt.

Structural Characterization Protocols

For validation of the synthesized compound, the following spectral signatures are diagnostic.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)

-

δ 0.9–1.8 ppm (Multiplet, 11H): Cyclohexyl ring protons.

-

δ 1.25 ppm (Doublet, 3H): Methyl group on the ethyl chain (

). -

δ 2.45 ppm (Singlet, 3H): N-Methyl group (

). -

δ 2.6–2.8 ppm (Multiplet, 1H): Methine proton (

). -

Note: In the HCl salt, the amine protons (

) will appear as a broad singlet around δ 9.0–9.5 ppm, and the

Mass Spectrometry (ESI-MS)

-

Target Ion [M+H]⁺: m/z 142.16

-

Fragmentation Pattern: Loss of the cyclohexyl ring or cleavage of the

-methyl group may be observed in MS/MS modes.

Applications in Drug Development

(1-Cyclohexylethyl)(methyl)amine serves as a strategic scaffold in Medicinal Chemistry :

-

Steric Isostere: It acts as a saturated, lipophilic isostere of the N-methyl-1-phenylethylamine moiety found in various alkaloids.

-

Chiral Resolution: The enantiopure forms (derived from chiral amines like

-methylbenzylamine via hydrogenation) are used as resolving agents for chiral acids. -

Neurochemistry: Due to its structural homology to propylhexedrine and methamphetamine, it is often screened in Trace Amine-Associated Receptor (TAAR) binding assays to map steric tolerance in the ligand-binding pocket.

Safety & Handling (HCl Salt)

-

Physical State: White crystalline solid.

-

Hygroscopicity: Moderately hygroscopic; store in a desiccator.

-

Solubility: Highly soluble in water, methanol, and ethanol; sparingly soluble in diethyl ether.

-

Hazards: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory during handling.

References

-

PubChem. (2025).[3][4] Compound Summary: 1-cyclohexyl-N-methylethanamine.[5][3] National Library of Medicine. [Link]

-

American Elements. (2024). amine Product Information. [Link][5][3][2]

Sources

- 1. Buy this compound (EVT-1748415) | 1782290-39-4 [evitachem.com]

- 2. americanelements.com [americanelements.com]

- 3. 1-cyclohexyl-N-methylethanamine | C9H19N | CID 15194968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Cyclohexylethylamine | C8H17N | CID 110733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. [(1S)-1-cyclohexylethyl](methyl)amine | C9H19N | CID 15194969 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pharmacological Profile of N-methyl-1-cyclohexylethylamine Derivatives

An In-Depth Technical Guide:

Abstract

This technical guide provides a comprehensive analysis of the pharmacological properties of N-methyl-1-cyclohexylethylamine derivatives. This class of compounds, structurally related to arylcyclohexylamines like ketamine and phencyclidine (PCP), exhibits a complex and tunable pharmacological profile. We delve into the synthetic strategies for derivatization, explore the primary molecular targets including the N-methyl-D-aspartate (NMDA) receptor and the dopamine transporter (DAT), and elucidate the key structure-activity relationships (SAR) that govern receptor affinity and selectivity. This guide synthesizes data from receptor binding assays, functional studies, and toxicological assessments to offer a nuanced perspective on their potential as research tools, therapeutic agents, and substances of toxicological concern. Methodologies for in vitro characterization are detailed, and significant safety considerations, including the potential for nitrosamine formation, are discussed.

Introduction to Cyclohexylethylamine Derivatives

The arylcyclohexylamine scaffold is a cornerstone in the study of CNS-active compounds, famously represented by dissociative anesthetics like ketamine and PCP.[1][2] These agents primarily exert their effects through non-competitive antagonism of the NMDA receptor. The N-methyl-1-cyclohexylethylamine core structure represents a simplified, yet pharmacologically versatile, variant within this broader chemical family.

By systematically modifying the core N-methyl-1-cyclohexylethylamine structure—altering the N-alkyl substituent, modifying the cyclohexyl ring, or introducing aromatic moieties—a diverse range of pharmacological activities can be achieved. These derivatives are not limited to NMDA receptor modulation; many exhibit high affinity for monoamine transporters, particularly the dopamine transporter (DAT), and other CNS targets like sigma receptors.[3][4] This guide serves as a technical resource for researchers and drug development professionals, providing an in-depth exploration of the synthesis, pharmacodynamics, structure-activity relationships, and toxicological profile of this intriguing class of molecules.

Synthetic Strategies

The generation of a diverse library of N-methyl-1-cyclohexylethylamine derivatives relies on established and adaptable synthetic organic chemistry principles. The choice of synthetic route is often dictated by the desired stereochemistry and the specific substitutions required.

2.1 Core Amine Synthesis

A prevalent method for synthesizing the cyclohexylethylamine core involves the catalytic hydrogenation of the corresponding phenylethylamine analog. This approach effectively reduces the aromatic ring to a cyclohexane ring while preserving the ethylamine side chain.[5] This method is advantageous for its efficiency and scalability.

2.2 Chirality and Derivatization

Stereochemistry is a critical determinant of pharmacological activity. Enantiomerically pure derivatives are often synthesized using chiral pool starting materials, such as (S)-(+)-1-cyclohexylethylamine, which serves as a versatile chiral building block.[6] Derivatization typically focuses on the primary or secondary amine. N-alkylation or N-acylation can be readily achieved through reductive amination or reaction with alkyl halides and acyl chlorides, respectively, to generate a wide array of analogs for SAR studies.

Experimental Protocol: Reductive Amination for N-Alkylation

This protocol outlines a general procedure for the N-methylation of a primary 1-cyclohexylethylamine derivative.

-

Reaction Setup: In a round-bottom flask, dissolve 1-cyclohexylethylamine (1.0 eq) in a suitable solvent such as methanol.

-

Imine Formation: Add an aldehyde or ketone (e.g., formaldehyde, 1.1 eq) to the solution. The reaction is often facilitated by a dehydrating agent or by stirring at room temperature until imine formation is complete (monitored by TLC or LC-MS).

-

Reduction: Cool the mixture in an ice bath. Cautiously add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq), in portions.

-

Quenching and Extraction: After the reaction is complete, quench the excess reducing agent by slowly adding water. Adjust the pH to be basic with NaOH solution. Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Visualization: General Synthetic Workflow

Caption: General synthetic routes to N-substituted 1-cyclohexylethylamine derivatives.

Pharmacodynamics: Receptor Interactions and In Vitro Activity

The pharmacological effects of N-methyl-1-cyclohexylethylamine derivatives are defined by their interactions with a range of CNS protein targets. A thorough in vitro profiling is essential to determine their affinity, selectivity, and functional activity.

3.1 Primary Molecular Targets

-

NMDA Receptor: As members of the broader arylcyclohexylamine family, many derivatives retain affinity for the phencyclidine (PCP) binding site within the NMDA receptor ion channel.[1] Antagonism at this site disrupts ion flow, leading to the characteristic dissociative effects.

-

Dopamine Transporter (DAT): A significant number of these compounds are potent ligands at the DAT. They can inhibit the reuptake of dopamine from the synaptic cleft, which is a hallmark of classical psychostimulants. Interestingly, studies using different radioligands, such as [³H]BTCP and [³H]cocaine, suggest that derivatives can bind to distinct or overlapping sites on the transporter, indicating complex binding modes.[3]

-

Sigma Receptors: Certain derivatives have been found to bind with high affinity to sigma receptors (σ₁ and σ₂). The σ₁ receptor is a unique intracellular chaperone protein implicated in neuroprotection and neuroplasticity. Ligands for this receptor are being investigated for therapeutic potential in neurodegenerative diseases and stroke.[4]

Experimental Protocol: Competitive Radioligand Binding Assay for DAT Affinity

This protocol describes a standard method for determining the binding affinity (Ki) of a test compound for the dopamine transporter in rat striatal tissue.

-

Tissue Preparation: Homogenize rat striatal tissue in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4). Centrifuge the homogenate and resuspend the resulting pellet (P2 fraction) in fresh buffer.

-

Assay Incubation: In a 96-well plate, combine the membrane homogenate, a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for the DAT), and varying concentrations of the test compound.

-

Nonspecific Binding: To determine nonspecific binding, a parallel set of wells is incubated with a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine).

-

Incubation: Incubate the plates at a specified temperature (e.g., room temperature) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Visualization: In Vitro Pharmacological Profiling Workflow

Caption: Workflow for characterizing the in vitro pharmacology of novel derivatives.

Structure-Activity Relationships (SAR)

The potency and selectivity of N-methyl-1-cyclohexylethylamine derivatives are highly dependent on their chemical structure. Understanding these relationships is crucial for designing compounds with desired pharmacological profiles.

-

N-Substituent: The nature of the substituent on the amine nitrogen is a primary driver of activity.[7]

-

Increasing the size and lipophilicity of the N-substituent can, up to a point, improve binding affinity for the dopamine transporter.[3]

-

Mono-N-alkyl derivatives have been shown to display the highest affinity for the DAT in some series, surpassing their N,N-dialkyl counterparts.[3]

-

Primary and secondary amines generally exhibit good adrenergic activity, while tertiary amines often have reduced activity at these sites.[7]

-

-

Cyclohexyl Ring: This bulky, aliphatic group is critical for anchoring the ligand in the binding pocket of its target proteins. The introduction of aromatic groups attached to the cyclohexyl ring, as seen in BTCP analogs, dramatically increases affinity and selectivity for the DAT.[3]

-

Ethyl Linker: The two-carbon chain separating the amine from the cyclohexyl ring is a common motif in bioactive molecules and is often considered optimal for spacing the key pharmacophoric elements.[7]

Table 1: Influence of N-Substitution on Dopamine Transporter Binding Affinity

Data below is derived from studies on 1-(2-benzo[b]thienyl)cyclohexylamine analogs, illustrating the impact of N-substituent size on binding to sites labeled by different radioligands on the DAT.

| Compound (N-Substituent) | IC₅₀ [³H]cocaine (nM) | IC₅₀ [³H]BTCP (nM) |

| N-H (Primary Amine) | High | High |

| N-CH₃ (Methyl) | Moderate | Moderate |

| N-Butyl | 60 | 0.3 |

| N-Cyclopropylmethyl | 23 | 1.0 |

| N,N-Dibutyl | Low | Low |

| Data adapted from Rothman et al. (1993).[3] Note: Lower IC₅₀ values indicate higher binding affinity. |

Visualization: Key SAR Principles

Sources

- 1. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects [mdpi.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Further studies of the structure-activity relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at dopamine uptake and phencyclidine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-(Cyclohexylamino)-1-(4-cyclopentylpiperazin-1-yl)-2-methylpropan-1-one, a novel compound with neuroprotective and neurotrophic effects in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemimpex.com [chemimpex.com]

- 7. scribd.com [scribd.com]

The Pharmacophore of the Ring: A Technical Guide to Cyclohexyl Amine SAR

The following technical guide details the Structure-Activity Relationship (SAR) of cyclohexyl amine analogs. This document is designed for medicinal chemists and pharmacologists, synthesizing field-proven insights with rigorous mechanistic grounding.

Executive Summary & Scaffold Analysis

The cyclohexyl amine (CHA) motif is a privileged scaffold in medicinal chemistry, serving as the lipophilic anchor for a diverse range of CNS-active agents. Its pharmacological versatility stems from its ability to orient nitrogen lone pairs in precise spatial vectors relative to a lipophilic pocket.

Unlike planar aromatic rings, the cyclohexyl group offers conformational depth . The chair conformation (lowest energy) allows substituents to adopt axial or equatorial orientations, creating a 3D volume that receptors can discriminate with high fidelity.

The Core Scaffold

The generic pharmacophore consists of three domains:

-

The Lipophilic Core: The cyclohexane ring itself.

-

The Basic Center: The amine nitrogen (protonated at physiological pH).

-

The Vector Domain: Substituents (Aryl, Alkyl) attached to the Nitrogen or C1/C2 positions.

Conformational Dynamics (The "Anchor" Effect)

In monosubstituted cyclohexanes, the substituent prefers the equatorial position to minimize 1,3-diaxial interactions (

SAR Case Study A: NMDA Receptor Antagonists

Target: The Phencyclidine (PCP) binding site within the NMDA receptor ion channel.

The most famous application of the CHA scaffold is in dissociative anesthetics. The SAR here is tight and intolerant of major bulk increases on the ring.

The Ketamine/PCP Paradigm

The binding site is a hydrophobic pocket deep within the channel.

-

Ring Substitution: The unsubstituted cyclohexane ring (as in PCP) is optimal for high affinity.

-

C2-Substitution (Ketamine): Introducing an electron-withdrawing group (Cl) and a carbonyl at C2 (creating a cyclohexanone) reduces affinity slightly compared to PCP but drastically alters pharmacokinetics and metabolism.

-

Stereochemistry: The (S)-(+)-isomer of Ketamine binds with ~4-fold higher affinity than the (R)-(-)-isomer (

values: 0.3 µM vs 1.4 µM). This confirms the receptor's chiral discrimination of the C2-vector.

Metabolic Activation (The HNK Story)

Recent data suggests the CHA scaffold is not just a passive anchor but a "pro-drug" moiety.

-

Hydroxylation: CYP2B6 and CYP3A4 hydroxylate the ring at C6.

-

Active Metabolite: (2R,6R)-Hydroxynorketamine (HNK) retains antidepressant efficacy without the psychotomimetic side effects of the parent, suggesting the hydroxyl group on the ring engages a distinct secondary binding pocket or mechanism (AMPA receptor modulation).

SAR Case Study B: Sigma Receptor Ligands

Target: Sigma-1 (

When the nitrogen of the CHA scaffold is substituted with long-chain aryl groups, the affinity shifts from NMDA to Sigma receptors.

N-Substitution & Selectivity

-

Chain Length: Extending the N-linker from methyl (NMDA dominant) to ethyl/propyl-phenyl groups shifts affinity toward

receptors. -

The "Reverse" Mode: In compounds like PB28 , the cyclohexyl ring acts as the "linker" rather than the primary pharmacophore, holding two aromatic systems at a precise distance.

-

Sigma-2 Selectivity: Recent ligands like CM398 utilize a functionalized CHA core to achieve >1000x selectivity for

over

Visualizing the Pathways

The following diagrams illustrate the core SAR logic and the synthesis/metabolism flow.

Diagram 1: The SAR Decision Tree

Caption: Divergent SAR pathways based on Nitrogen substitution length and Ring rigidity.

Diagram 2: Metabolic Soft Spots (Ketamine Example)

Caption: Metabolic activation pathway highlighting the critical C6-hydroxylation of the cyclohexanone ring.

Comparative Data

The table below contrasts the affinity profiles of key CHA analogs. Note the dramatic shift in selectivity based on N-substitution.

| Compound | Structure Class | NMDA ( | Sigma-1 ( | Sigma-2 ( | Key SAR Feature |

| PCP | Arylcyclohexylamine | 59 nM | >1000 nM | >1000 nM | Unsubstituted ring maximizes hydrophobic fit in NMDA channel. |

| (S)-Ketamine | 2-Cl-Cyclohexanone | 300 nM | >10 µM | >10 µM | C2-Cl provides dipole; S-isomer fits chiral pocket better. |

| Neramexane | Amino-alkyl-cyclohexane | 1.2 µM | Weak | Weak | Acyclic N-substituents allow moderate NMDA affinity (Memantine-like). |

| PRE-084 | N-Ester-Cyclohexyl | >10 µM | 2.2 nM | 53 nM | Long polar N-chain abolishes NMDA binding, drives Sigma-1 selectivity. |

| PB28 | N-Propyl-Piperazine | Inactive | 0.38 nM | 0.68 nM | Cyclohexyl ring acts as a spacer; high affinity for both Sigma subtypes. |

Experimental Protocols

Synthesis: Reductive Amination (The "Gold Standard")

For generating SAR libraries, direct alkylation is prone to over-alkylation. Reductive amination is the self-validating protocol of choice due to its control over stoichiometry.

Reagents:

-

Cyclohexanone derivative (1.0 eq)

-

Primary/Secondary Amine (1.1 eq)

-

Sodium Cyanoborohydride (

) (1.5 eq) -

Acetic Acid (Catalytic, to adjust pH to ~5-6)

-

Solvent: Methanol (MeOH) or Dichloroethane (DCE)

Step-by-Step Workflow:

-

Imine Formation: Dissolve ketone and amine in MeOH. Add acetic acid until pH

5. Stir for 2 hours at room temperature. Checkpoint: Monitor disappearance of ketone via TLC. -

Reduction: Add

portion-wise (Caution: HCN gas evolution possible; use fume hood). Stir for 12-16 hours. -

Quench: Quench with saturated

. -

Extraction: Extract with DCM, wash with brine, dry over

. -

Purification: Flash chromatography (typically Hexane:EtOAc with 1%

to prevent streaking of the amine).

Assay: Radioligand Displacement (NMDA)

To determine

-

Membrane Prep: Rat forebrain homogenates (rich in NMDA receptors).

-

Radioligand:

(Dizocilpine) - specific for the open channel PCP site. -

Non-Specific Binding (NSB): Define using 10 µM unlabelled PCP or Ketamine.

-

Incubation: Incubate membranes + Radioligand + Test Compound (7 concentrations) for 2 hours at 25°C in TRIS buffer. Note: Glutamate and Glycine (10 µM each) must be added to open the channel, otherwise MK-801 cannot bind.

-

Filtration: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces filter binding).

-

Analysis: Scintillation counting. Calculate

and convert to

References

-

Jirgensons, A., et al. (2000). "Synthesis and structure-affinity relationships of 1,3,5-alkylsubstituted cyclohexylamines binding at NMDA receptor PCP site." European Journal of Medicinal Chemistry.

-

Pelletier, R. (2022). "Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects." International Journal of Molecular Sciences.

-

Zanos, P., et al. (2016). "NMDAR inhibition-independent antidepressant actions of ketamine metabolites." Nature. (Key reference for HNK/Metabolism).

- Mach, R. H., et al. (2004). "Sigma-2 receptor radioligands: synthesis and structure-affinity relationships." Medicinal Chemistry Research. (Reference for Sigma SAR).

-

Intagliata, S., et al. (2020).[2] "Discovery of a Highly Selective Sigma-2 Receptor Ligand... CM398." ACS Chemical Neuroscience.

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of (1-Cyclohexylethyl)(methyl)amine via Titanium-Mediated Reductive Amination

[1]

Abstract & Strategic Overview

The preparation of (1-Cyclohexylethyl)(methyl)amine (CAS: 15908-02-8) represents a classic challenge in medicinal chemistry: the reductive amination of a sterically hindered, enolizable ketone.[1] Unlike simple aldehydes, 1-cyclohexylethanone (methyl cyclohexyl ketone) possesses significant steric bulk adjacent to the carbonyl center due to the cyclohexane ring.[1] Standard reductive amination protocols (e.g., NaBH₃CN at pH 6) often suffer from slow imine formation and competitive reduction of the ketone to the alcohol.

This Application Note details an optimized Titanium(IV) Isopropoxide [Ti(OiPr)₄] mediated protocol . This method is superior for ketonic substrates because Ti(OiPr)₄ acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine intermediate prior to the addition of the reducing agent. This "pre-formation" strategy minimizes side reactions and maximizes yield.[1]

Retrosynthetic Logic

Mechanistic Insight & Reaction Design

The reaction proceeds through a distinct two-stage mechanism.[1] Understanding this causality is essential for troubleshooting.[1]

-

Titanium-Complex Formation: The amine attacks the titanium-activated ketone, forming an aminocarbinolatotitanium complex.[1]

-

Imine/Iminium Generation: The titanium species facilitates the elimination of titanium oxide/hydroxide species, effectively "pumping" water out of the reaction to form the imine.

-

Reduction: Sodium Borohydride (NaBH₄) is added in situ.[1][2][3] While NaBH₄ is generally too strong for direct reductive amination (reducing ketones faster than imines), the pre-formation of the imine via Titanium allows for its safe use, avoiding the toxicity of cyanoborohydrides.

Reaction Scheme Visualization

Figure 1: Mechanistic pathway of Titanium-mediated reductive amination highlighting the critical dehydration step.[1]

Experimental Protocol

Reagents & Materials Table

| Reagent | Equiv.[1] | Role | Critical Attribute |

| 1-Cyclohexylethanone | 1.0 | Substrate | Purity >98%; Dry |

| Methylamine (2M in THF) | 2.0 | Amine Source | Anhydrous preferred over aqueous |

| Titanium(IV) Isopropoxide | 1.25 - 1.5 | Lewis Acid / Scavenger | Air sensitive; Handle under N₂ |

| Sodium Borohydride | 1.5 | Reducing Agent | Solid or pellet form |

| Ethanol (Absolute) | Solvent | Reaction Medium | Must be dry (avoid competitive hydrolysis) |

| Ammonium Hydroxide (2M) | Quench | Workup Reagent | Breaks Ti-emulsions |

Note: Methylamine hydrochloride (2.0 eq) + Triethylamine (2.0 eq) can be substituted for Methylamine/THF if the gas/solution is unavailable.[1]

Step-by-Step Methodology

Phase 1: Imine Formation (The "Aging" Step) [1]

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Charging: Add 1-Cyclohexylethanone (10 mmol, 1.26 g) and Absolute Ethanol (15 mL).

-

Amine Addition: Add Methylamine (2M in THF) (20 mmol, 10 mL).

-

Catalyst Addition: Crucial Step. Slowly add Titanium(IV) Isopropoxide (12.5 mmol, 3.7 mL) via syringe.[1] The solution may turn slightly yellow and warm up.

-

Equilibration: Stir the mixture at ambient temperature (20–25°C) for 6–8 hours .

-

Expert Tip: Do not rush this step. The steric bulk of the cyclohexyl group slows down the attack of the amine. Incomplete aging leads to alcohol side-products.[1]

-

Phase 2: Reduction 6. Cooling: Cool the reaction mixture to 0°C (ice bath). 7. Reduction: Add Sodium Borohydride (15 mmol, 0.57 g) portion-wise over 10 minutes. Caution: Gas evolution (H₂) will occur.[1] 8. Completion: Allow the mixture to warm to room temperature and stir for an additional 2 hours. Monitor by TLC or GC-MS (disappearance of imine/ketone).[1]

Phase 3: Workup & Purification (Acid-Base Extraction) 9. Quench: Pour the reaction mixture into 2M Aqueous Ammonia (30 mL).

- Why? Water alone creates a sticky TiO₂ gel.[1] Ammonia helps precipitate titanium as a filterable solid.[1]

- Filtration: Filter the resulting white precipitate through a Celite pad. Wash the pad with Dichloromethane (DCM).[1]

- Extraction:

- Transfer filtrate to a separatory funnel.[1]

- Extract the aqueous layer with DCM (3 x 20 mL).[1]

- Combine organic layers.[1]

- Acid Wash (Purification Logic):

- Extract the combined organic layer with 1M HCl (3 x 20 mL).[1] The amine product moves to the aqueous phase (as the salt); non-basic impurities (unreacted ketone, alcohol) remain in the DCM.

- Discard the DCM layer.[1]

- Basification & Recovery:

- Basify the acidic aqueous layer to pH >12 using 6M NaOH (keep cool).[1]

- Extract the liberated free amine into DCM (3 x 25 mL).

- Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Workup Flowchart

Figure 2: Acid-Base extraction strategy to isolate the secondary amine from non-basic byproducts.

Analytical Validation

To ensure the protocol was successful, the isolated oil must be characterized.

Safety & Compliance

-

Chemical Hygiene: Methylamine is a volatile, corrosive gas/liquid.[1] All operations involving methylamine must be performed in a functioning fume hood.[1]

-

Titanium Isopropoxide: Reacts vigorously with water.[1] Quenching generates heat and rapid precipitation.[1]

-

Controlled Substance Analogs: Researchers must be aware that (1-Cyclohexylethyl)(methyl)amine is a structural analog of propylhexedrine and methamphetamine.[1] While it is a distinct chemical entity with legitimate industrial uses (e.g., as a chiral resolving agent or intermediate), strict inventory control and documentation of end-use are recommended to comply with "know your customer" and diversion monitoring protocols.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][6][7][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[5][6] [Link]

-

Bhattacharyya, S. (1995).[1] Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[2] [Link]

-

Neidigh, K. A., Avery, M. A., Williamson, J. S., & Bhattacharyya, S. (1998).[3][9] Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds.[1][2][3][9][10] Journal of the Chemical Society, Perkin Transactions 1, 2527.[2][3][9] [Link]

-

PubChem. (n.d.).[1] (1-Cyclohexylethyl)(methyl)amine Compound Summary. National Library of Medicine. [Link][1]

Sources

- 1. Cyclohexanamine, N-methyl- (CAS 100-60-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. designer-drug.com [designer-drug.com]

- 3. sciencemadness.org [sciencemadness.org]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scribd.com [scribd.com]

- 9. Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. chemistry.mdma.ch [chemistry.mdma.ch]

Application Notes: A Researcher's Guide to the Preparation of (1-Cyclohexylethyl)(methyl)amine Hydrochloride

Abstract

This document provides a comprehensive guide for the conversion of the free base (1-Cyclohexylethyl)(methyl)amine to its corresponding hydrochloride (HCl) salt. The conversion to a salt form is a critical step in drug development and chemical research, often performed to improve the compound's stability, aqueous solubility, and handling characteristics.[1][2][3][4] This guide will delve into the underlying chemical principles, provide a detailed and validated experimental protocol, and outline essential characterization methods for the final product. The information presented is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Rationale for Salt Formation

In pharmaceutical and chemical research, the isolation of amine-containing compounds as their free bases is common. However, free bases, particularly amines, can present several challenges. They are often oils or low-melting solids, can be susceptible to atmospheric oxidation and degradation, and may exhibit poor solubility in aqueous media.[5] The conversion to a salt form, such as a hydrochloride, addresses these issues by introducing an ionic character to the molecule.[2][4]

The reaction involves the protonation of the basic nitrogen atom of the amine by the acidic proton from hydrochloric acid, forming an ammonium salt.[6] This ionic nature generally leads to a crystalline solid with a higher melting point, which is easier to handle, purify, and store.[2] Furthermore, the ionic salt form typically exhibits significantly enhanced water solubility, a crucial property for bioavailability and formulation of pharmaceutical compounds.[4][6]

Chemical Principles and Reaction Stoichiometry

The conversion of (1-Cyclohexylethyl)(methyl)amine to its hydrochloride salt is a straightforward acid-base reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a Brønsted-Lowry base, accepting a proton from hydrochloric acid.

Reaction:

(C₆H₁₁)(CH₃)CH-NH(CH₃) + HCl → [(C₆H₁₁)(CH₃)CH-NH₂(CH₃)]⁺Cl⁻

A precise 1:1 molar ratio of the amine to hydrochloric acid is required for the stoichiometric conversion. An excess of acid is often used to ensure complete reaction, but this can sometimes lead to the formation of less soluble di-hydrochloride salts if other basic sites are present or affect the final product's purity. Careful control of the addition of the acid is therefore crucial.

Safety Precautions and Hazard Management

3.1. Chemical Hazards:

-

(1-Cyclohexylethyl)(methyl)amine (Free Base): Assumed to be a skin and eye irritant. Handle with appropriate personal protective equipment (PPE).

-

Hydrochloric Acid (HCl): Highly corrosive and can cause severe skin burns and eye damage.[7][8][9] The vapors are irritating to the respiratory system.[7][10] Concentrated HCl should always be handled in a certified chemical fume hood.[10]

-

Organic Solvents (e.g., Diethyl Ether, Isopropanol, Dioxane): Flammable and volatile. Work in a well-ventilated area away from ignition sources.

3.2. Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles or a full-face shield are mandatory.[8]

-

Skin/Body Protection: A chemical-resistant lab coat, long pants, and closed-toe shoes are required.[10]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential.[10] Consult glove manufacturer data for compatibility with the specific solvents and reagents used.

-

Respiratory Protection: If working with concentrated HCl or generating HCl gas, a respirator with an acid gas cartridge may be necessary.[10]

3.3. Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8][10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8][10] Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[10]

-

Spill: Neutralize acid spills with a suitable agent like sodium bicarbonate before cleaning up.[7]

Detailed Experimental Protocol

This protocol outlines a common and reliable method for the conversion using a solution of HCl in an organic solvent. This approach is generally preferred over bubbling HCl gas due to better control and safety.[11]

4.1. Materials and Reagents:

| Reagent/Material | Grade | Supplier (Example) |

| (1-Cyclohexylethyl)(methyl)amine | ≥98% Purity | Commercial Source |

| Hydrochloric acid, 2.0 M solution in diethyl ether | Anhydrous | Commercial Source |

| Diethyl ether (anhydrous) | Reagent Grade | Commercial Source |

| Isopropanol (IPA) | Reagent Grade | Commercial Source |

| Hexanes | Reagent Grade | Commercial Source |

| Magnetic stirrer and stir bar | ||

| Round-bottom flask | ||

| Addition funnel | ||

| Büchner funnel and filter paper | ||

| Vacuum flask | ||

| pH paper or calibrated pH meter |

4.2. Step-by-Step Procedure:

-

Dissolution of the Free Base:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve a known quantity of (1-Cyclohexylethyl)(methyl)amine free base in a minimal amount of a suitable organic solvent. A good starting point is anhydrous diethyl ether or isopropanol. The choice of solvent can influence the crystal size and yield of the final product.[12]

-

-

Preparation for Acid Addition:

-

Place the flask in an ice bath to cool the solution. This helps to control the exothermic nature of the acid-base reaction and often promotes better crystal formation.

-

-

Addition of Hydrochloric Acid:

-

Monitoring and Completion of Reaction:

-

After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes to ensure complete precipitation.

-

Check the pH of the supernatant liquid with pH paper to ensure it is slightly acidic, indicating an excess of HCl and complete conversion.

-

-

Isolation of the Hydrochloride Salt:

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold, anhydrous diethyl ether or another non-polar solvent like hexanes to remove any unreacted starting material or other impurities.

-

-

Drying the Product:

-

Dry the resulting white solid under vacuum to remove any residual solvent. The product should be a free-flowing crystalline powder.

-

Visual Workflow of the Conversion Process

Caption: Workflow for the conversion of the free base to the hydrochloride salt.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized (1-Cyclohexylethyl)(methyl)amine hydrochloride.

6.1. Physical Properties:

-

Appearance: The product should be a white to off-white crystalline solid.

-

Melting Point: The hydrochloride salt is expected to have a sharp and significantly higher melting point compared to the free base. A broad melting range may indicate impurities.

6.2. Spectroscopic Analysis:

-

Infrared (IR) Spectroscopy: The IR spectrum of the hydrochloride salt will show a characteristic broad absorption band in the region of 2400-2800 cm⁻¹, which is indicative of the N-H⁺ stretching vibration of the ammonium salt.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton signals of the groups adjacent to the nitrogen will be shifted downfield compared to the free base due to the deshielding effect of the positive charge. The N-H proton will appear as a broad singlet.

-

¹³C NMR: The carbon atoms attached to the nitrogen will also show a downfield shift.

-

6.3. Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to determine the purity of the final product and to quantify any remaining starting material or byproducts.

-

Elemental Analysis (CHN): The experimentally determined percentages of carbon, hydrogen, and nitrogen should be within ±0.4% of the theoretical values for the hydrochloride salt.

Table 1: Expected Characterization Data

| Analysis Technique | Expected Result for (1-Cyclohexylethyl)(methyl)amine HCl |

| Appearance | White to off-white crystalline solid |

| Melting Point | Sharp melting point, significantly higher than the free base |

| IR Spectroscopy | Broad N-H⁺ stretch around 2400-2800 cm⁻¹ |

| ¹H NMR | Downfield shift of protons α to the nitrogen; appearance of a broad N-H⁺ peak |

| HPLC Purity | ≥99% |

| Elemental Analysis | C, H, N values within ±0.4% of the theoretical values for C₉H₂₀ClN |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Product does not precipitate | The product is too soluble in the chosen solvent. | Try a less polar solvent system. For example, if using isopropanol, try adding diethyl ether or hexanes as an anti-solvent after the HCl addition. |

| Product is an oil or sticky solid | Presence of water or impurities. | Ensure all glassware is dry and use anhydrous solvents.[5] Attempt to triturate the oil with a non-polar solvent like hexanes to induce crystallization. Recrystallization may also be necessary. |

| Low yield | Incomplete precipitation or loss during washing. | Ensure the reaction mixture is sufficiently cooled to maximize precipitation. Use minimal amounts of cold solvent for washing the product on the filter. |

| Broad melting point range | The product is impure. | Recrystallize the product from a suitable solvent system (e.g., isopropanol/diethyl ether). |

Conclusion

The conversion of (1-Cyclohexylethyl)(methyl)amine free base to its hydrochloride salt is a fundamental and crucial procedure in chemical and pharmaceutical development. The resulting salt form offers significant advantages in terms of stability, solubility, and handling. By following the detailed protocol and safety guidelines outlined in this application note, researchers can reliably and safely produce high-purity this compound for further study and application.

References

-

ResearchGate. (2020, February 3). What is the best way to convert my amine compound from the free amine into the salt form HCl? [Online forum post]. Available: [Link]

-

Sciencemadness.org. (2008, August 24). Converting to the hydrochloric salt for storage? [Online forum post]. Available: [Link]

-

OMAL. (n.d.). Hydrochloric Acid Hazard and How to Stay Safe. OMAL. Available: [Link]

-

CORECHEM Inc. (2022, March 15). Safe Handling Guide: Hydrochloric Acid. CORECHEM Inc. Available: [Link]

-

Standard Operating Procedure. (n.d.). Hydrochloric Acid. Available: [Link]

-

ResearchGate. (2018, August 14). Difference between amino acid free base and its hydrochloride salt? [Online forum post]. Available: [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Organic Syntheses. Available: [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available: [Link]

- Patel, M., et al. (2011). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies.

-

ResearchGate. (2025, August 6). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. [Research paper]. Available: [Link]

- Singh, D., & Kumar, D. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(1), 1-6.

-

Organic Syntheses. (n.d.). Trimethylamine hydrochloride. Organic Syntheses Procedure. Available: [Link]

-

VelocityEHS. (2014, September 10). Hydrochloric Acid Hazards & Safety Tips. VelocityEHS. Available: [Link]

-

Osbourn, J. (2020, April 19). Conversion of Amines to Amine Salts [Video]. YouTube. Available: [Link]

-

Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. [Online forum post]. Available: [Link]

-

Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available: [Link]

-

Chemistry LibreTexts. (2014, August 20). 10.8: Amines as Bases. Chemistry LibreTexts. Available: [Link]

-

Reddit. (2022, June 23). What's the proper way to convert a freebase to hydrochloride? [Online forum post]. Available: [Link]

Sources

- 1. rjpdft.com [rjpdft.com]

- 2. youtube.com [youtube.com]

- 3. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Sciencemadness Discussion Board - Converting to the hydrochloric salt for storage? - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. omal.in [omal.in]

- 8. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]

- 9. ehs.com [ehs.com]

- 10. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 11. researchgate.net [researchgate.net]

- 12. echemi.com [echemi.com]

- 13. reddit.com [reddit.com]

Reagents for the synthesis of N-methyl-1-cyclohexylethylamine

Application Note: Synthesis of -Methyl-1-cyclohexylethylamine[1]

Chemical Identity & Structural Analysis[1][2][3]

-

Systematic Name:

-Methyl-1-cyclohexylethan-1-amine[1] -

Molecular Formula:

-

Molecular Weight: 141.26 g/mol [1]

-

Key Structural Feature: A secondary amine attached to a chiral center adjacent to a cyclohexane ring.[1][2]

-

Stereochemistry: The molecule possesses one chiral center at the

-carbon.[1] The protocols below apply to the synthesis of the racemate or the retention of configuration if starting from chiral precursors (in Route 2).

Structural Diagram

(Note: The diagram above is a schematic representation. The actual DOT code below generates the logical flow of the synthesis.)

Strategic Reagent Selection

The choice of synthetic route depends on the availability of precursors and the required stereochemical purity.

Comparative Route Analysis

| Feature | Route A: Reductive Amination | Route B: Aromatic Hydrogenation |

| Precursor | Acetylcyclohexane (Methyl cyclohexyl ketone) | |

| Key Reagents | Methylamine, | |

| Mechanism | Imine formation | Heterogeneous catalytic reduction |

| Atom Economy | High | High |

| Stereocontrol | Racemic (unless using chiral amine catalysts) | Retains configuration of precursor |

| Safety Profile | Moderate (Cyanoborohydride toxicity) | High Pressure |

Protocol A: Reductive Amination (Direct Synthesis)

This is the most versatile laboratory-scale method.[1] It involves the condensation of acetylcyclohexane with methylamine to form an intermediate imine/iminium species, which is selectively reduced in situ.

Reagents & Materials[3][4][5][6][7][8][9][10][11]

-

Substrate: Acetylcyclohexane (Methyl cyclohexyl ketone) [CAS: 823-76-7][1]

-

Amine Source: Methylamine hydrochloride (

) or Methylamine (33% in EtOH) -

Reducing Agent: Sodium Cyanoborohydride (

) or Sodium Triacetoxyborohydride ( -

Solvent: Methanol (anhydrous)

-

Additives: Molecular sieves (3Å) or

(to drive imine formation) -

Workup:

(aq), Diethyl ether or DCM,

Experimental Workflow

Figure 1: Step-by-step workflow for the reductive amination of acetylcyclohexane.

Detailed Procedure

-

Imine Formation:

-

In a dry round-bottom flask, dissolve Acetylcyclohexane (10.0 mmol) in Methanol (30 mL).

-

Add Methylamine hydrochloride (15.0 mmol) and Triethylamine (15.0 mmol) to liberate the free amine in situ, or use a methanolic methylamine solution.

-

Optimization: Add Titanium(IV) isopropoxide (12.0 mmol) to scavenge water and Lewis-acid catalyze the imine formation.[1] Stir at room temperature for 4–6 hours.

-

-

Reduction:

-

Cool the reaction mixture to 0°C.

-

Cautiously add Sodium Cyanoborohydride (

) (12.0 mmol) in small portions. -

Critical Step: If not using Ti(IV), adjust pH to ~6 using glacial acetic acid to activate the imine without reducing the ketone.

-

Allow the mixture to warm to room temperature and stir overnight (12–16 hours).

-

-

Workup:

-

Quench the reaction with aqueous

(1 M) until pH > 12. This decomposes the boron complex and ensures the amine is in the free base form. -

Extract the aqueous layer with Dichloromethane (DCM) (

mL). -

Combine organic layers, wash with brine, and dry over anhydrous

.

-

-

Purification:

Protocol B: Catalytic Hydrogenation (Aromatic Reduction)

This method is ideal if the aromatic analog (

Reagents & Materials[3][4][5][6][7][8][9][10][11]

-

Substrate:

-Methyl-1-phenylethylamine [CAS: 686-48-6][1] -

Catalyst: Platinum Oxide (

, Adams' Catalyst) or 5% Rhodium on Carbon ( -

Solvent: Glacial Acetic Acid (preferred for rate) or Ethanol

-

Hydrogen Source:

gas (Parr shaker or autoclave)

Mechanism & Stereochemistry

The hydrogenation of the phenyl ring using

Experimental Workflow

Figure 2: Catalytic hydrogenation workflow.[1]

Detailed Procedure

-

Preparation:

-

Dissolve

-Methyl-1-phenylethylamine (10.0 mmol) in Glacial Acetic Acid (20 mL). -

Add

(0.1 mmol, 1 mol%) or 5% Rh/C (10 wt% loading).[1] -

Note: Acetic acid protonates the amine, preventing catalyst poisoning.

-

-

Hydrogenation:

-

Workup:

-

Purification:

-

Distillation under reduced pressure or conversion to the hydrochloride salt.[1]

-

Safety & Handling

| Hazard Class | Specific Risk | Mitigation |

| Cyanides | Perform all operations in a fume hood. Quench in basic solution. | |

| Flammability | Ensure proper grounding of autoclave.[1] Purge lines with inert gas.[1] | |

| Catalysts | Dry | Keep wet with solvent/water during filtration.[1] Dispose of under water. |

| Amines | Caustic, skin irritants, volatile.[1] | Wear nitrile gloves, safety glasses, and work in a ventilated hood.[1] |

References

-

Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[1] The Cyanohydridoborate Anion as a Selective Reducing Agent.[1][3] Journal of the American Chemical Society, 93(12), 2897–2904. Link

-

Organic Syntheses. (1972).[1][6] Reductive Amination with Sodium Cyanoborohydride: N,N-Dimethylcyclohexylamine.[1][6] Org.[1][4][6][3] Synth. 52, 124.[1][6] Link

-

Fougerousse, A., et al. (1998).[1] Hydrogenation of Acetophenone and its Derivatives over Rhodium Catalysts. Catalysis Letters, 53, 163–167.[1] (Analogous reduction conditions).

-

Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1] (Standard reference for aromatic ring reduction).

-

BenchChem. (n.d.).[1] (1S)-1-cyclohexylethylamine Structure and Synthesis. Link (Reference for primary amine precursor availability).[1]

Sources

- 1. N-Methylcyclohexylamine synthesis - chemicalbook [chemicalbook.com]

- 2. [(1S)-1-cyclohexylethyl](methyl)amine | 138785-57-6 | Benchchem [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

Troubleshooting & Optimization

Improving yield in the synthesis of (1-Cyclohexylethyl)(methyl)amine hydrochloride

This guide serves as a high-level technical support resource for researchers synthesizing (1-Cyclohexylethyl)(methyl)amine hydrochloride .[1] It addresses the specific challenges of reducing aromatic precursors, optimizing reductive amination, and isolating the hygroscopic hydrochloride salt.

Status: Operational | Role: Senior Application Scientist | Context: Yield Optimization[1]

Executive Summary & Molecule Profile[2]

-

Target Molecule:

-methyl-1-cyclohexylethanamine hydrochloride[1] -

Chemical Structure: Cyclohexyl-CH(CH

)-NH(CH -

Key Synthetic Challenge: This molecule is the ring-reduced analog of

-methyl-

Troubleshooting Guide (FAQ)

Issue 1: "I am using Pd/C for the hydrogenation of the aromatic precursor, but the reaction stalls."

Diagnosis: Palladium on Carbon (Pd/C) is excellent for hydrogenolysis (cleaving benzyl groups) but often exhibits poor kinetics for saturating aromatic rings under mild conditions. Corrective Action:

-

Switch Catalyst: Transition to Platinum Oxide (PtO

, Adams' Catalyst) or Rhodium on Carbon (Rh/C) . These are significantly more active for aromatic ring reduction. -

Solvent Modification: Run the reaction in Glacial Acetic Acid . The acidic medium protonates the amine (preventing catalyst poisoning) and accelerates ring reduction.

-

Pressure: Ring reduction typically requires 50–60 psi (3–4 bar) of H

. Atmospheric pressure is rarely sufficient for high yield.

Issue 2: "My reductive amination (Ketone + Methylamine) yields a mix of secondary and tertiary amines."

Diagnosis: Over-alkylation. The secondary amine product is more nucleophilic than the primary amine starting material (methylamine), reacting again with the ketone/imine. Corrective Action:

-

Stoichiometry: Use a large excess of methylamine (5–10 equivalents).

-

Stepwise Protocol: Do not mix everything at once. Form the imine first using Titanium(IV) isopropoxide [Ti(OiPr)

] . This Lewis acid drives imine formation and scavenges water.-

Step 1: Stir Ketone + Amine + Ti(OiPr)

(neat or in THF) for 6–12h. -

Step 2: Add reducing agent (NaBH

) after imine formation is complete.

-

Issue 3: "The final HCl salt is an oil or a sticky gum, not a crystalline solid."

Diagnosis: Presence of residual water or alcohol. This hydrochloride salt is likely hygroscopic. Corrective Action:

-

Anhydrous Conditions: Generate the salt using 4M HCl in Dioxane or by bubbling dry HCl gas into dry Diethyl Ether. Do not use aqueous HCl.

-

Trituration: If an oil forms, decant the solvent and triturate (grind/stir vigorously) the oil with anhydrous pentane or methyl tert-butyl ether (MTBE) to induce crystallization.[1]

Visualizing the Yield Bottlenecks

The following diagram illustrates the two primary synthetic routes and the critical control points (CCPs) where yield is lost.

Figure 1: Decision tree highlighting critical control points (CCPs) in Route A (Hydrogenation) and Route B (Reductive Amination).

Optimized Experimental Protocols

Protocol A: High-Pressure Hydrogenation (Recommended for Stereochemical Integrity)

Rationale: If you start with chiral N-methyl-1-phenylethylamine, this route preserves the chiral center (though diastereomers may form at the ring).[1]

-

Preparation: Dissolve 10.0 g of N-methyl-1-phenylethylamine in 100 mL of Glacial Acetic Acid .

-

Catalyst Loading: Add 0.5 g (5 wt%) of PtO

(Adams' Catalyst) . Safety: Add catalyst under inert atmosphere (Ar/N -

Hydrogenation: Transfer to a Parr shaker or high-pressure autoclave. Purge with H

(3x). Pressurize to 60 psi (4 bar) . Shake/Stir at RT for 12–24 hours. -

Monitoring: Monitor via H-NMR. Look for the disappearance of aromatic protons (7.1–7.4 ppm).

-

Workup: Filter catalyst through Celite. Concentrate the acetic acid in vacuo. Basify residue with 20% NaOH (cold) to pH >12. Extract with Et

O (3x). -

Salt Formation: Dry organics (MgSO

). Add 2M HCl in Ether dropwise at 0°C. Filter the white precipitate immediately under N

Protocol B: Ti(IV)-Mediated Reductive Amination

Rationale: Best for synthesizing the racemic compound from cheap precursors.

-

Imine Formation: To a flask containing Cyclohexyl methyl ketone (1.0 equiv), add Methylamine (2.0 M in THF, 5.0 equiv) and Titanium(IV) isopropoxide (1.25 equiv).[1] Stir at RT for 12h.

-

Reduction: Dilute with absolute ethanol. Add NaBH

(1.5 equiv) portion-wise. Stir for 6h. -

Quench: Add water carefully to quench borohydride. A white precipitate (TiO

) will form. Filter this off. -

Extraction: Adjust filtrate pH to >12. Extract with DCM.[2]

-

Purification: If tertiary amine is present, react crude oil with Acetic Anhydride (1.1 equiv wrt impurity). The secondary amine reacts to form an amide, the tertiary does not. Separate by acid/base extraction (Tertiary amine goes into acid; Amide stays in organic). Note: This requires a subsequent hydrolysis step to recover the amine, so prevention (Step 1) is better than cure.

Comparative Data: Reducing Agents

| Reducing Agent | Reaction Type | Yield Potential | Pros | Cons |

| PtO | Aromatic Reduction | High (85-95%) | Cleanest profile; works in acidic media.[1] | Expensive catalyst; requires high pressure equipment. |

| Pd/C / H | Aromatic Reduction | Low (<40%) | Cheap; common. | Often stalls; requires high temp (which risks racemization). |

| NaBH | Reductive Amination | Medium (60-70%) | Works at pH 6; "One-pot" compatible.[1] | Toxic (Cyanide); difficult workup; slower reaction. |

| NaBH(OAc) | Reductive Amination | High (80-90%) | Mild; selective for aldehydes (less for ketones).[1] | Requires strict stoichiometry; large reagent mass. |

| Ti(OiPr) | Reductive Amination | High (85-95%) | Forces imine completion; prevents over-alkylation.[1] | Requires filtration of Titanium salts (messy). |

References

-

Hydrogenation of Aromatic Amines

-

Ti(IV)

-

Purification of Amine Salts

Sources

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification - PubMed [pubmed.ncbi.nlm.nih.gov]

Removing impurities from (1-Cyclohexylethyl)(methyl)amine HCl preparations

Technical Support Center: Purification of (1-Cyclohexylethyl)(methyl)amine HCl

Ticket System Status: [ONLINE] Agent: Senior Application Scientist, Separation Science Division Subject: Impurity Removal & Crystallization Protocols

Introduction: The Purity Imperative

You are working with (1-Cyclohexylethyl)(methyl)amine hydrochloride (also referred to as

In drug development, particularly for receptor binding assays (e.g., TAAR1 or adrenergic receptors), purity is non-negotiable. The presence of primary amines (under-alkylation) or tertiary amines (over-alkylation) can drastically skew potency data (EC50/IC50) due to off-target binding.[1] Furthermore, residual cyclohexyl methyl ketone (starting material) acts as a false positive in lipophilic assays.[1]

This guide treats your purification as a systematic engineering problem, not just "cleaning up."

Part 1: Diagnostic — Know Your Enemy[1][2]

Before attempting purification, you must identify the impurity profile.[2] The synthesis (likely reductive amination) dictates the contaminants.

Table 1: Common Impurity Profile & Removal Strategy

| Impurity Type | Specific Chemical Entity | Origin | Physicochemical Behavior | Removal Strategy |

| Neutral | Cyclohexyl methyl ketone | Unreacted Precursor | Non-ionic; Soluble in non-polar organics.[1] | Acid-Base Extraction (Wash acid phase with ether).[1] |

| Neutral | 1-Cyclohexylethanol | Reduction Byproduct | Non-ionic; Soluble in organics.[1] | Acid-Base Extraction (Wash acid phase with ether).[1] |

| Primary Amine | 1-Cyclohexylethylamine | Under-alkylation / Ammonolysis | Forms water-soluble HCl salt.[1] | Fractional Crystallization (Higher solubility than target) or Distillation (Lower BP).[1] |

| Tertiary Amine | Over-alkylation | Forms HCl salt (often hygroscopic/oily).[1] | Recrystallization (Remains in mother liquor) or Free Base Distillation .[1] | |

| Inorganic | Boric acid / Borate salts | Reducing agent residue (NaBH₄) | Water soluble; insoluble in dry organics.[1] | Methanol Quench (forms volatile trimethyl borate) + Filtration . |

Part 2: Troubleshooting Tickets (FAQs)

Ticket #001: "My product is oiling out during recrystallization instead of crystallizing."

-

Diagnosis: This is the "Lipo-Amine Curse."[1] The cyclohexyl group makes the salt lipophilic enough to form a supersaturated "oil" phase in water or alcohols before organizing into a lattice. This often happens if the solvent is too polar (pure water) or if trace solvents (DCM/Ether) are trapped, lowering the melting point.

-

Resolution:

-

Switch Solvents: Abandon pure water. Use Isopropanol (IPA) as the solvent and Diethyl Ether (Et₂O) as the anti-solvent.

-

The Trituration Fix: If you have a gum, redissolve it in a small amount of dry MeOH, evaporate to dryness under high vacuum to form a foam. Then, add anhydrous Et₂O and scratch the flask vigorously with a glass rod. The mechanical energy often induces nucleation.

-

Ticket #002: "I have a persistent 'fishy' smell even after making the HCl salt."

-

Diagnosis: Pure amine hydrochloride salts are odorless.[1] A fishy smell indicates free amine is trapped within the crystal lattice (occlusion) or the salt formation was non-stoichiometric (insufficient acid).

-

Resolution:

-

The pH Swing: Dissolve the salt in water.[1] Adjust pH to <2 with 6M HCl.[1] Extract with Ether (removes smells/neutrals).[1]

-

Lyophilization: If the smell persists, it may be volatile low-molecular-weight amines (methylamine).[1] Freeze-drying (lyophilization) from an aqueous solution removes these volatile contaminants effectively.[1]

-

Ticket #003: "NMR shows a small doublet near the N-Methyl peak.[1] Is it a rotamer?"

-

Diagnosis: Unlike amides, secondary amines do not typically show slow rotation on the NMR time scale at room temperature. This is likely the Tertiary Amine impurity (

-dimethyl) or the Primary Amine (no methyl). -

Verification: Check the integration.

-